molecular formula C27H27FN4O5 B2941160 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide CAS No. 1223995-11-6

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B2941160
CAS No.: 1223995-11-6
M. Wt: 506.534
InChI Key: YQBXFGSJCKITEL-UHFFFAOYSA-N
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Description

5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H27FN4O5 and its molecular weight is 506.534. The purity is usually 95%.
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Properties

CAS No.

1223995-11-6

Molecular Formula

C27H27FN4O5

Molecular Weight

506.534

IUPAC Name

5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C27H27FN4O5/c28-20-12-10-19(11-13-20)16-29-25(34)18-32-23-8-2-1-7-22(23)26(35)31(27(32)36)14-4-3-9-24(33)30-17-21-6-5-15-37-21/h1-2,5-8,10-13,15H,3-4,9,14,16-18H2,(H,29,34)(H,30,33)

InChI Key

YQBXFGSJCKITEL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)CCCCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide (CAS Number: 896032-70-5) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN4O2S2C_{20}H_{19}FN_{4}O_{2}S^{2}, with a molecular weight of 430.51 g/mol . The structure features a quinazoline core, which is significant for its biological activities, particularly in the realm of cancer therapy and anti-inflammatory actions.

Structural Features

  • Quinazoline Derivative : Known for its role in various pharmacological activities.
  • Furan Substituent : May enhance bioactivity and selectivity.
  • Fluorobenzyl Group : Potentially increases lipophilicity, aiding in membrane permeability.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to the target compound demonstrated inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values for related compounds ranged from 1.33 μM to 17.5 μM , suggesting potent activity against cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential as a COX-II inhibitor. In studies involving similar molecules, it was noted that certain derivatives displayed selective COX-II inhibition with minimal ulcerogenic effects. For instance, a related compound exhibited an IC50 of 0.011 μM , indicating high potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • COX-II Inhibition : By inhibiting cyclooxygenase enzymes, the compound can reduce inflammation and associated pain.

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) showed that the compound effectively inhibited cell proliferation and induced apoptosis.
  • Animal Models : Preliminary studies in murine models indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.

Comparative Analysis

Compound NameIC50 (μM)Activity Type
Target CompoundTBDAnticancer/Anti-inflammatory
Compound A0.011COX-II Inhibitor
Compound B1.33Anticancer

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